Methyl 6-amino-6-deoxy-D-mannopyranoside
Description
Significance of Mannose Derivatives in Biological Systems and Synthetic Carbohydrate Chemistry
Mannose and its derivatives are integral to a multitude of biological processes and are foundational in synthetic carbohydrate chemistry. In biological systems, D-mannose is a crucial component of glycoproteins, particularly in the process of N-linked glycosylation, where it forms part of the core pentasaccharide structure essential for proper protein folding and function. researchgate.net The metabolism of mannose is so vital that mutations in enzymes involved in its processing can lead to serious genetic disorders known as congenital disorders of glycosylation (CDG). nih.gov For instance, a deficiency in phosphomannose isomerase (MPI), an enzyme that converts fructose-6-phosphate (B1210287) to mannose-6-phosphate, can be treated with mannose supplements to bypass the metabolic block and restore normal glycosylation. nih.gov
The biological importance of mannose extends to the immune system, where mannose-binding lectins recognize mannose residues on the surface of pathogens, triggering an immune response. patsnap.com Furthermore, mannose and its derivatives have shown potential in various clinical and biomedical applications, including anti-inflammatory, anti-infective, and even antitumor effects. eurekaselect.comnih.gov
In the realm of synthetic carbohydrate chemistry, mannose derivatives serve as versatile building blocks and molecular probes. mdpi.com Their unique stereochemistry is exploited to synthesize complex oligosaccharides, glycoconjugates, and glycomimetics. researchgate.net Synthetic mannose derivatives are used to create molecules that can modulate biological processes. patsnap.com For example, synthetic carbohydrate receptors have been designed to selectively recognize mannose-containing glycans, which could have applications in drug delivery and diagnostics. nih.gov The development of such synthetic molecules is crucial for studying the specific interactions between carbohydrates and proteins, which are central to many cellular recognition events. mdpi.com
Table 1: Key Roles of Mannose and its Derivatives
| Area | Significance | Examples |
|---|---|---|
| Biological Systems | Essential for N-linked glycosylation of proteins. researchgate.netwikipedia.org | Formation of the core pentasaccharide (Man3GlcNAc2) in glycoproteins. researchgate.net |
| Crucial in metabolism; defects lead to Congenital Disorders of Glycosylation (CDG). nih.gov | MPI-CDG is treated with mannose supplements. nih.gov | |
| Involved in immune recognition of pathogens. patsnap.com | Mannose-binding lectins identify pathogens for elimination. patsnap.com | |
| Synthetic Chemistry | Used as foundational scaffolds for complex carbohydrate synthesis. researchgate.net | Synthesis of 3,6-branched mannosides with important biological functions. taylorfrancis.com |
| Employed in the creation of probes for studying biological interactions. mdpi.com | Development of synthetic glycopolymers to study protein-carbohydrate binding. mdpi.com |
Historical Context of Amino Sugar Research and its Derivatives
The study of amino sugars, carbohydrates in which a hydroxyl group is replaced by an amino group, has a rich history intertwined with the discovery of fundamental biological structures and therapeutic agents. wikipedia.org More than 60 amino sugars are known, with N-acetyl-D-glucosamine being one of the most abundant, forming the structural backbone of chitin. wikipedia.org The presence of a nitrogen atom imparts unique chemical properties to these sugars, distinguishing them from their hydroxylated counterparts and enabling them to participate in a wider range of biological functions and chemical reactions. nih.gov
Historically, amino sugars were identified as key components of many natural products, most notably the aminoglycoside antibiotics. wikipedia.org These compounds, which are conjugates of amino sugars and aminocyclitols, are known for their ability to inhibit bacterial protein synthesis. wikipedia.org The discovery and development of these antibiotics marked a significant milestone in medicine and spurred further research into the chemistry and biology of amino sugars.
The chemical synthesis of amino sugars has presented considerable challenges to chemists over the decades. nih.gov The presence of the basic amino group can interfere with conventional glycosylation reactions that are promoted by Lewis acids. nih.govnih.gov This is due to the potential for the amine to coordinate with the Lewis acid, deactivating the catalyst. nih.gov Consequently, much research has been dedicated to developing new synthetic methodologies to overcome these challenges. Strategies such as using the C-2 azido (B1232118) group as a latent amine precursor have become a versatile approach for the stereoselective synthesis of 1,2-cis-aminoglycosides. nih.gov These advancements have been crucial for creating complex, biologically active molecules containing amino sugars for research and therapeutic purposes. nih.gov
Structural Basis for Research Utility: The D-Mannopyranoside Scaffold and C-6 Amino Group
The utility of Methyl 6-amino-6-deoxy-D-mannopyranoside in glycoscience research stems directly from its distinct structural features: the D-mannopyranoside scaffold and the amino group at the C-6 position. nih.gov The pyranose ring, a six-membered ring containing five carbons and one oxygen atom, provides a stable and predictable three-dimensional structure. wikipedia.org The specific stereochemistry of the hydroxyl groups on the D-mannose ring influences its interactions with enzymes and binding proteins, making the mannopyranoside scaffold a valuable starting point for the design of targeted biological probes and therapeutic agents. researchgate.net
The introduction of an amino group at the C-6 position significantly alters the chemical properties of the monosaccharide. This modification replaces the primary hydroxyl group, which can act as a hydrogen bond donor and acceptor, with a basic amino group. This amino group can be protonated at physiological pH, introducing a positive charge to the molecule. This charge can influence electrostatic interactions with biological targets, such as the active sites of enzymes or the binding pockets of carbohydrate-binding proteins.
Furthermore, the primary amine at the C-6 position serves as a versatile chemical handle for further synthetic modifications. It can readily participate in reactions such as acylation, alkylation, and the formation of amides and imines. This allows for the straightforward attachment of a wide variety of functional groups, including fluorescent labels, biotin (B1667282) tags for affinity purification, or other molecular entities to create more complex glycoconjugates. For instance, the synthesis of 6-amino-2,6-dideoxy-α-Kdo from D-mannose highlights the utility of a C-6 amino group as a key feature in the construction of enzyme inhibitors. researchgate.netnih.gov This chemical tractability makes this compound a valuable building block for creating customized molecules to investigate specific biological questions in glycoscience. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| D-mannose |
| Fructose-6-phosphate |
| Mannose-6-phosphate |
| N-acetyl-D-glucosamine |
Structure
2D Structure
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
BJYPUAVFYCRNFH-BWSJPXOBSA-N |
Isomeric SMILES |
COC1[C@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Characterization
The definitive structure of Methyl 6-amino-6-deoxy-D-mannopyranoside is established through a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive picture of its atomic connectivity and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of carbohydrate derivatives. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and to confirm the stereochemistry of the molecule.
In the ¹H NMR spectrum, characteristic signals confirm the presence of the methyl group of the glycoside, the pyranose ring protons, and the protons on the C-6 amino-bearing carbon. The anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J₁,₂), indicative of an α-manno configuration (axial-equatorial relationship between H-1 and H-2).
¹³C NMR spectroscopy provides information on the carbon framework. The anomeric carbon (C-1) resonates at a characteristic downfield shift. The chemical shifts of the other ring carbons (C-2 to C-5) and the C-6 carbon are influenced by the presence of the amino group. In D₂O, the carbon bearing the amino group (C-6) shows a significant shift compared to its hydroxylated counterpart. nih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the complex proton and carbon spectra. researchgate.netyoutube.comsdsu.eduyoutube.com A COSY spectrum reveals the coupling relationships between protons, allowing for the tracing of the proton network within the pyranose ring. researchgate.netsdsu.edu The HSQC spectrum correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon signals based on the already assigned proton spectrum. researchgate.netyoutube.comsdsu.eduyoutube.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Methyl Aminodeoxyhexopyranosides
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 4.4 - 6.0 | 90 - 100 |
| Ring Protons (H-2 to H-5) | 3.2 - 4.2 | 65 - 85 |
| H-6 | ~2.8 - 3.5 | ~40 - 55 |
| OCH₃ | ~3.4 | ~55 |
| NH₂ | Variable | - |
Note: Values are typical ranges and can vary based on solvent and other experimental conditions. nih.gov
X-ray Crystallography for Solid-State Structure
Mass Spectrometry for Molecular Confirmation
Mass spectrometry confirms the molecular weight of this compound and provides information about its structural fragments. The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Fragmentation patterns observed in the mass spectrum are characteristic of hexopyranosides and can help to confirm the structure. Common fragmentation pathways involve the cleavage of the glycosidic bond and the loss of substituents from the pyranose ring. The presence of the amino group at the C-6 position will influence the fragmentation pattern, leading to characteristic ions that support its location. nih.gov
Conformational Studies of the Pyranose Ring
The biological activity and physical properties of monosaccharides are heavily influenced by the conformation of their pyranose ring. For this compound, the conformational equilibrium is a key aspect of its structural chemistry.
Ring Puckering Parameters and Chair Conformations
The conformation of the six-membered pyranose ring is not planar but exists in puckered forms, with the chair conformations being the most stable. nih.govacs.orgcolumbia.edu The specific chair conformation is described by Cremer-Pople puckering parameters (Q, θ, and φ), which quantify the degree and nature of the puckering. nih.govacs.org For D-mannopyranosides, the ⁴C₁ chair conformation is generally the most stable.
In the ⁴C₁ conformation of Methyl α-D-mannopyranoside, the anomeric methoxy (B1213986) group is in an axial orientation, which is stabilized by the anomeric effect. The hydroxymethyl group (or in this case, the aminomethyl group) at C-5 is typically in an equatorial position. The conformational preference can be influenced by solvent and temperature.
Table 2: Typical Pyranose Ring Puckering Conformations
| Conformation | Description | Relative Energy |
|---|---|---|
| Chair (e.g., ⁴C₁) | Most stable, staggered arrangement of substituents | Low |
| Boat | Less stable due to eclipsing interactions | High |
Side Chain Conformations (e.g., C-6 Amino Group)
The conformation of the C-6 amino group side chain is also a crucial structural feature. The rotation around the C5-C6 bond determines the spatial orientation of the amino group. The three staggered conformations are typically described as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg).
The preferred conformation of the C-6 side chain in amino sugars is influenced by a combination of steric and electronic effects, including hydrogen bonding possibilities. nih.gov NMR studies on related 6-amino-6-deoxy-hexopyranosides have shown that the population of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³J(H5,H6)). nih.gov The relative populations of the gg, gt, and tg conformers can vary depending on the stereochemistry of the sugar and the solvent. nih.gov
Influence of Substituents on Conformation
The conformational equilibrium of the pyranoside ring and the orientation of its exocyclic groups in this compound are significantly influenced by the nature and position of its substituents. While direct and extensive conformational studies on this specific molecule are not widely available in the reviewed literature, the principles governing substituted pyranosides allow for a scientifically grounded discussion of the expected influences.
The primary amino group at the C-6 position is a key determinant of the molecule's conformational preferences. The replacement of the hydroxyl group in the parent methyl D-mannopyranoside with an amino group introduces changes in steric bulk, hydrogen bonding capabilities, and electrostatic interactions. In an aqueous solution, the protonated amino group (–NH3+) can form strong hydrogen bonds with water molecules, which can influence the rotational preference around the C5–C6 bond.
The interplay of steric and electronic effects of all substituents dictates the dominant chair conformation (typically the more stable ⁴C₁ conformation for D-mannopyranosides) and the rotational freedom of the exocyclic methyl and amino-methyl groups. While detailed quantitative data from techniques like NMR spectroscopy would be necessary to precisely define these conformational preferences for this compound, the established principles of conformational analysis provide a robust framework for understanding these structural nuances.
Table 1: Key Substituents and Their Potential Conformational Influence
| Substituent | Position | Potential Influence |
| Methyl (anomeric) | C-1 | Influences the anomeric effect, stabilizing the axial orientation. |
| Amino | C-6 | Affects the C5-C6 bond rotation through steric interactions and hydrogen bonding. Can participate in intramolecular hydrogen bonding, further restricting conformation. |
Intermolecular Interactions and Self-Assembly (Non-Clinical)
The intermolecular forces dictated by the structure of this compound are fundamental to its behavior in the solid state and in solution, governing properties from crystallization to the formation of larger, ordered structures.
Crystallization Studies and Crystal Habit Modification
Specific crystallization studies for this compound are not extensively detailed in the available literature. However, the principles of crystallization in amino sugars suggest that hydrogen bonding would be the dominant intermolecular interaction governing the formation of its crystal lattice. The amino group and the remaining hydroxyl groups on the pyranose ring are excellent hydrogen bond donors and acceptors.
In the solid state, it is expected that these groups would participate in a complex network of intermolecular hydrogen bonds, leading to a well-defined three-dimensional crystal structure. The specific arrangement of molecules in the unit cell would be one that maximizes these favorable interactions while minimizing steric repulsion.
The crystal habit, or the external morphology of a crystal, is influenced by factors such as the solvent of crystallization, temperature, and the presence of impurities. These factors can affect the relative growth rates of different crystal faces. For a molecule like this compound, the use of different solvents could modulate the hydrogen-bonding network at the crystal-solution interface, thereby altering the crystal shape. For instance, a protic solvent might compete for hydrogen bonding sites, leading to a different crystal habit compared to crystallization from an aprotic solvent.
Supramolecular Assembly and Nanomaterial Integration
The field of supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. Carbohydrates, including amino sugars, are attractive building blocks for supramolecular assembly due to their chirality, multivalency of hydroxyl groups for hydrogen bonding, and biocompatibility. acs.org
While specific research on the supramolecular assembly of this compound is limited, the functional groups present on the molecule provide significant potential for its use in this context. The amino group offers a site for chemical modification to introduce other functionalities that can drive self-assembly. For example, the attachment of a hydrophobic moiety could lead to the formation of amphiphilic molecules that self-assemble into micelles or vesicles in an aqueous environment.
Furthermore, the integration of amino sugars into nanomaterials is an area of growing interest. The surface of nanoparticles can be functionalized with carbohydrate derivatives to enhance their biocompatibility, stability, and to target specific biological recognition events. The amino group of this compound could serve as a chemical handle to covalently attach the sugar to the surface of various nanomaterials, such as gold nanoparticles or quantum dots. Such "sugar-coated" nanomaterials could have applications in biosensing and targeted delivery systems, leveraging the specific interactions of the mannose moiety.
The principles of self-assembly and nanomaterial functionalization provide a conceptual basis for the potential applications of this compound in materials science, although experimental realization would require further research.
Biochemical and Molecular Interaction Studies
Carbohydrate-Protein Interaction Mechanisms
The introduction of an amino group at the C-6 position of methyl D-mannopyranoside significantly influences its interaction with carbohydrate-binding proteins. This modification allows for new potential interactions, altering the binding affinity and specificity compared to its unmodified counterpart.
Binding Affinity and Specificity with Lectins and Carbohydrate-Binding Proteins
Methyl 6-amino-6-deoxy-D-mannopyranoside is recognized by various mannose-specific lectins. The affinity and specificity of this binding are dictated by the precise architecture of the lectin's carbohydrate-binding site. While comprehensive data for this specific compound is limited, studies on related mannosides and their interactions with lectins such as Concanavalin A (ConA) provide insights into the key determinants of binding. The introduction of the C-6 amino group can either enhance or decrease binding affinity depending on the specific interactions formed within the binding pocket. For instance, if the binding site possesses a negatively charged residue, a favorable ionic interaction with the protonated amino group could increase affinity. Conversely, steric hindrance or the disruption of a critical hydrogen bond could weaken the interaction.
To illustrate the range of binding affinities observed for mannoside derivatives with a well-studied lectin, the following table presents data for related compounds interacting with Concanavalin A.
| Compound | Lectin | Kd (mM) | Technique |
| Methyl α-D-mannopyranoside | Concanavalin A | 0.9 | Isothermal Titration Calorimetry |
| Methyl α-D-glucopyranoside | Concanavalin A | 1.7 | Isothermal Titration Calorimetry |
| p-Nitrophenyl-α-D-mannopyranoside | Concanavalin A | 0.2 | Spectroscopic Titration |
This table presents data for related compounds to demonstrate typical binding affinities of mannosides with lectins. The binding affinity of this compound may vary.
Role in Glycosylation Pathways and Glycoprotein (B1211001) Synthesis
Amino sugars are fundamental components of glycoproteins and play crucial roles in glycosylation pathways. While the direct incorporation of exogenously supplied this compound into nascent glycoprotein chains is not extensively documented, its structural similarity to natural amino sugars suggests its potential as a tool for studying these processes. The corresponding glucopyranoside derivative is utilized in glycosylation reactions and the synthesis of glycosides and glycoproteins, indicating that the manno-configured compound could serve a similar purpose in biochemical research. chemimpex.com It could potentially act as a chain terminator or a modifying agent in glycoprotein synthesis, allowing researchers to probe the substrate specificity of glycosyltransferases and other enzymes involved in these pathways.
Molecular Recognition Principles (e.g., Hydrogen Bonding, Coordination)
The interaction between this compound and a protein's binding site is governed by a network of non-covalent interactions. Hydrogen bonding is a primary driver of this recognition. The hydroxyl groups at positions C-2, C-3, and C-4 of the mannose ring are key hydrogen bond donors and acceptors, forming specific contacts with amino acid residues like aspartate, asparagine, glutamate, and glutamine in the protein's binding pocket.
Enzyme Interaction and Mechanistic Inhibition Studies
The structural similarity of this compound to the natural substrates of various enzymes, particularly glycosidases, makes it a candidate for studying enzyme mechanisms and for the development of enzyme inhibitors.
Substrate Mimicry and Enzyme Inhibition Kinetics
This compound can act as a substrate mimic for enzymes that process mannose-containing oligosaccharides, such as α-mannosidases. By binding to the active site of these enzymes, it can act as a competitive inhibitor, preventing the binding and processing of the natural substrate. The presence of the C-6 amino group can influence the binding kinetics and the inhibitory potency.
Studies on structurally related 6-deoxy-iminosugars have demonstrated potent inhibition of α-mannosidases. For instance, 6-deoxy-1,4-dideoxy-1,4-imino-D-mannitol (6-deoxy-DIM) was found to be a potent inhibitor of AMAN-2, a Golgi α-mannosidase from Caenorhabditis elegans, with a Ki of 0.19 μM. nih.gov This highlights the potential of 6-deoxy modifications in the development of glycosidase inhibitors. The inhibitory activity of this compound would depend on how favorably the C-6 amino group interacts with the residues in the enzyme's active site.
The following table provides inhibition constants for related 6-deoxy-iminosugar compounds against α-mannosidases, illustrating the potential for this class of molecules as enzyme inhibitors.
| Inhibitor | Enzyme | Ki (μM) |
| 6-deoxy-1,4-dideoxy-1,4-imino-D-mannitol (6-deoxy-DIM) | AMAN-2 (C. elegans Golgi α-mannosidase) | 0.19 |
| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | AMAN-2 (C. elegans Golgi α-mannosidase) | 0.67 |
This table presents data for structurally related iminosugar inhibitors to demonstrate the potential inhibitory activity of 6-deoxy mannose derivatives. nih.gov
Ligand Binding to Catalytic Sites and Active Site Mapping
Due to its ability to bind to the active sites of specific enzymes, this compound can be a useful tool for active site mapping. By systematically modifying the structure of this compound and observing the effects on binding and inhibition, researchers can infer the key residues and interactions involved in catalysis. For example, the synthesis of derivatives with modifications at the C-6 amino group could help to probe the space and electrostatic potential of that region of the active site.
Furthermore, the introduction of a reactive group or a reporter molecule onto the C-6 amino group could allow for covalent labeling or fluorescent tracking of the enzyme's active site. Such approaches are invaluable for identifying the catalytic residues and understanding the three-dimensional architecture of the active site, which is crucial for the rational design of more potent and specific enzyme inhibitors.
Structure-Activity Relationship (SAR) Derivations
The exploration of this compound and its analogs has provided significant insights into the structural requirements for potent inhibition of bacterial virulence factors. Research has focused on modifying the C-6 position of the mannose scaffold to understand how different substituents influence binding affinity and inhibitory activity.
A key study synthesized a series of C-6 modified amide and sulfonamide derivatives of a C-glycosidic analogue of methyl α-D-mannoside, which serves as a proxy for understanding the SAR of this compound derivatives. The findings from this research indicate that the nature of the substituent at the C-6 position plays a crucial role in the molecule's inhibitory potency against the bacterial lectin LecB from Pseudomonas aeruginosa.
The transformation of the basic methyl α-D-mannoside into C-6 modified amide and sulfonamide derivatives resulted in a significant increase in potency, in some cases by a factor of 20. acs.org This highlights the importance of the C-6 position for enhancing biological activity. Further elaboration of these initial findings by creating a larger library of carboxamide and sulfonamide derivatives has allowed for a more detailed SAR analysis.
The general trend observed is that aromatic and heterocyclic sulfonamides at the C-6 position tend to exhibit stronger inhibitory activity compared to their carboxamide counterparts. This suggests that the electronic and steric properties of the sulfonamide group contribute favorably to the interaction with the target protein.
Table 1: Structure-Activity Relationship of C-6 Modified Mannoside Derivatives
| Compound Type | General Structure | Key SAR Observations |
|---|---|---|
| C-6 Carboxamides | Mannoside-6-NHCO-R | Generally lower potency compared to sulfonamides. Aromatic R groups show better activity than aliphatic ones. |
| C-6 Sulfonamides | Mannoside-6-NHSO₂-R | Generally higher potency. Aromatic and heterocyclic R groups, particularly those with specific substitution patterns, significantly enhance inhibitory activity. |
Interactions with Microbial Virulence Factors
This compound and its derivatives have been investigated for their ability to interfere with microbial virulence factors, which are molecules that enable pathogenic bacteria to infect and cause disease in a host. A primary target for these compounds is the lectin-mediated adhesion of bacteria to host cells.
Inhibition of Bacterial Lectins (e.g., LecB from Pseudomonas aeruginosa)
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a variety of virulence factors to establish infections. Among these are lectins, which are carbohydrate-binding proteins that facilitate bacterial attachment to host tissues. LecB is a fucose- and mannose-binding lectin that plays a critical role in the virulence of P. aeruginosa.
Derivatives of this compound have been designed and synthesized as competitive inhibitors of LecB. By mimicking the natural carbohydrate ligands of LecB, these compounds can block the binding of the lectin to host cell surface glycans, thereby preventing a crucial step in the infection process.
Research has demonstrated that specific C-6 sulfonamide derivatives of C-glycosidic mannosides are potent inhibitors of LecB. The inhibitory concentrations (IC₅₀) of these compounds are significantly lower than that of the parent methyl α-D-mannoside, indicating a much higher affinity for the lectin. For instance, certain sulfonamide C-glycosides have shown IC₅₀ values in the low micromolar range. acs.org
Table 2: Inhibition of P. aeruginosa LecB by Mannoside Derivatives
| Compound | Modification at C-6 | IC₅₀ (µM) |
|---|---|---|
| Methyl α-D-mannoside | -OH | >500 |
| C-6 Carboxamide Derivative | -NHCO-Aryl | 50 - 150 |
Modulating Bacterial Adhesion and Biofilm Formation in Research Models
The ability of bacteria to adhere to surfaces and form biofilms is a major contributor to their pathogenicity and resistance to antibiotics. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface.
By inhibiting bacterial lectins like LecB, derivatives of this compound can effectively prevent bacterial adhesion. acs.org This anti-adhesive property is a key mechanism for modulating biofilm formation. In research models, the introduction of potent LecB inhibitors has been shown to significantly reduce the formation of P. aeruginosa biofilms.
Confocal laser scanning microscopy (CLSM) has been used to quantify the effect of these compounds on biofilm formation. Studies have shown that in the presence of certain C-6 sulfonamide derivatives at a concentration of 100 µM, the biofilm mass of P. aeruginosa can be reduced by over 80% and in some cases, over 90%. acs.org This is in stark contrast to the natural carbohydrate ligands like methyl α-D-mannoside, which show no significant effect on biofilm formation at similar concentrations. acs.org
This potent inhibition of biofilm formation underscores the therapeutic potential of these glycomimetic compounds as anti-virulence agents. By targeting the initial adhesion step, these molecules can prevent the establishment of resilient biofilm communities, potentially making the bacteria more susceptible to conventional antibiotics and host immune responses.
Table 3: Effect of Mannoside Derivatives on P. aeruginosa Biofilm Formation
| Compound | Concentration (µM) | Biofilm Inhibition (%) |
|---|---|---|
| Methyl α-D-mannoside | 100 | Not significant |
| C-6 Sulfonamide Derivative 1 | 100 | >80 |
Computational and Theoretical Investigations
Molecular Modeling and Docking Simulations
No specific studies detailing the molecular modeling or docking simulations of Methyl 6-amino-6-deoxy-D-mannopyranoside were identified. Consequently, information regarding its predicted binding modes, affinities with specific protein targets, and the stability of any resultant ligand-protein complexes is unavailable. Furthermore, literature describing the exploration of its conformational landscape could not be located.
Prediction of Binding Modes and Affinities
Information not available in the reviewed literature.
Ligand-Protein Complex Stability Analysis
Information not available in the reviewed literature.
Conformational Landscape Exploration
Information not available in the reviewed literature.
Quantum Chemical Calculations
A search for quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed specifically on this compound yielded no results. As such, analyses of its electronic structure and the energetic contributions to its molecular recognition processes are not available in the scientific literature.
Electronic Structure Analysis
Information not available in the reviewed literature.
Energetic Contributions to Molecular Recognition
Information not available in the reviewed literature.
In Silico Screening and Design of Derivatives
Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery and development. These techniques allow for the high-throughput screening of virtual libraries of compounds and the rational design of novel derivatives with potentially enhanced biological activities. For carbohydrate-based molecules like this compound, computational studies provide deep insights into molecular interactions, helping to predict the efficacy and pharmacokinetic properties of new derivatives before their actual synthesis, thereby saving significant time and resources.
Recent research has utilized a variety of computational strategies to explore derivatives of closely related mannopyranosides, offering a blueprint for how similar studies could be applied to this compound. These investigations primarily involve molecular docking simulations to predict the binding affinity of derivatives to specific protein targets and Quantitative Structure-Activity Relationship (QSAR) studies to identify key molecular features that influence biological activity.
Detailed research findings from studies on analogous mannopyranoside derivatives have highlighted the potential for targeted modifications to enhance their therapeutic properties. For instance, molecular docking studies on cinnamoyl-substituted methyl α-d-mannopyranoside derivatives have been performed to evaluate their binding affinities against viral proteins, such as the H5N1 influenza A virus protein (PDB: 6VMZ). nih.gov These in silico experiments simulate the interaction between the small molecule (ligand) and the protein's binding site, calculating a binding energy that indicates the strength of the interaction. Lower binding energy values typically suggest a more stable and potent interaction.
Similarly, other studies have focused on the antimicrobial potential of mannopyranoside derivatives by docking them against bacterial and fungal protein targets. researchgate.net These computational screenings help to prioritize which derivatives are most likely to exhibit significant biological activity, guiding synthetic efforts toward the most promising candidates.
The following interactive table summarizes representative data from molecular docking studies on various derivatives of methyl α-d-mannopyranoside against different protein targets. This data illustrates how in silico screening can differentiate between the potential efficacy of various structural modifications.
Beyond virtual screening, computational chemistry is pivotal in the rational design of new derivatives. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For compounds like iminosugars, which are structurally related to aminosugars, QSAR studies have successfully identified the key molecular features that govern their inhibitory activity against enzymes like α-glucosidase. researchgate.net
The following table outlines key molecular descriptors that are often found to be influential in QSAR models for glycosidase inhibitors and how they might guide the design of new derivatives.
Applications As Research Tools and Precursors Non Clinical
Building Blocks for Complex Glycoconjugate Synthesis
The chemical reactivity of the C-6 amino group makes Methyl 6-amino-6-deoxy-D-mannopyranoside a fundamental building block for the assembly of diverse glycoconjugates. This includes the synthesis of oligosaccharides, glycopeptides, glycolipids, and specialized polymers, which are instrumental in studying biological recognition events.
The construction of oligosaccharides and glycopeptides is a complex task that relies on a toolbox of well-defined monosaccharide building blocks. taylorfrancis.com this compound can be transformed into a glycosylated amino acid, a key component for glycopeptide synthesis. The amino group can be acylated to link the sugar moiety to an amino acid backbone, which can then be incorporated into a peptide chain using methods like solid-phase peptide synthesis (SPPS). nih.govnih.gov This approach is one of the primary strategies for producing structurally defined glycopeptides, which are crucial for studying the roles of protein glycosylation. nih.gov
Furthermore, this compound is a precursor for synthesizing specific mannose-containing oligosaccharides. nih.gov For instance, the synthesis of 3,6-branched mannosides, which are known to have significant biological functions, requires mannoside building blocks with carefully planned protecting groups to allow for regioselective glycosylation at the desired positions. taylorfrancis.com The presence of the 6-amino group offers a site for modification or can be a key part of the final structure's interaction with biological targets. Both chemical and chemoenzymatic strategies are employed to build these complex carbohydrate structures from such foundational units. nih.govdiva-portal.org
| Synthetic Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Total Chemical Synthesis | The entire molecule is produced using organic transformations, often involving glycosylated amino acid building blocks in Solid Phase Peptide Synthesis (SPPS). | Allows for precise control over the structure and incorporation of non-natural elements. | nih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis of the peptide backbone with enzymatic extension of the glycan portions using glycosyltransferases. | Takes advantage of the high stereo- and regioselectivity of enzymes, reducing the need for complex protecting group manipulations. nih.gov | nih.gov |
| Convergent Synthesis | The oligosaccharide and peptide components are synthesized separately and then joined together (conjugated). | An efficient method for producing N-glycosylated peptides, often used to avoid side reactions associated with SPPS of highly polar glycosylated amino acids. | nih.gov |
The synthesis of glycolipids, which are vital components of cell membranes involved in signaling and recognition, can utilize amino-sugars as key intermediates. The amino group on this compound provides a convenient point for attaching lipid chains. A related strategy involves using a 6-azido-6-deoxy sugar as a precursor, where the azido (B1232118) group is later reduced to the amine for coupling to lipid moieties or other molecules. nih.gov This approach has been used to create synthetic phosphatidylinositol derivatives, which are valuable tools for studying lipid biology. nih.gov
Similarly, this amino-sugar can be converted into a "glycomonomer," a carbohydrate unit bearing a polymerizable group. This monomer can then be polymerized to form "glycopolymers." These synthetic polymers, decorated with pendant sugar moieties, are powerful tools for investigating the "glycocluster effect," where multivalent presentation of carbohydrates dramatically enhances binding affinity to lectins and other carbohydrate-binding proteins. nih.gov Chemoenzymatic methods have been developed for the one-pot synthesis of such glycopolymers, streamlining their production. nih.gov
Probes for Mechanistic Biological Studies
By modifying the structure of this compound, researchers can create sophisticated probes to investigate the mechanisms of various biological processes at a molecular level.
Glycoconjugates derived from this amino-sugar are designed to probe and sometimes modulate cellular functions. For example, platinum(II) complexes have been conjugated to methyl 6-amino-6-deoxy-pyranosides to create targeted anti-cancer agents. nih.gov These conjugates are designed to exploit the overexpression of glucose transporters (GLUTs) on cancer cells to achieve selective uptake, demonstrating a method for investigating cellular transport mechanisms. nih.gov
Furthermore, simplified analogs of this compound are synthesized for fundamental biophysical studies. Stereospecifically deuterated versions of related amino-sugars are prepared to allow for unambiguous conformational analysis by NMR spectroscopy. nih.govnih.gov These studies provide critical insights into the three-dimensional shape and flexibility of the sugar ring and its side chains, which governs how they interact with biological targets such as enzymes or the ribosomal decoding site in the case of aminoglycoside antibiotics. nih.govresearchgate.net
The C-6 amino group is an ideal position for the attachment of reporter tags, such as fluorophores or radioisotopes, without significantly altering the core carbohydrate structure recognized by many biological systems. This allows for the creation of probes for imaging and tracking biological molecules and processes.
For instance, the strategy of modifying the C-6 position is central to developing radiolabeled probes for positron emission tomography (PET) imaging. A fluorine-18 (B77423) ([¹⁸F]) radioisotope was incorporated at the 6-position of a thio-maltotrioside to create a PET agent for imaging bacteria. rsc.org In a similar vein, fluorescent dyes can be attached to the amino groups of related amino-sugars to create probes that selectively label bacterial cell envelopes, enabling their visualization through fluorescence microscopy. bio-techne.com These molecular probes are indispensable tools for studying bacterial infections and other cellular-level events.
| Probe Type | Reporter Molecule | Example Application | Principle | Reference |
|---|---|---|---|---|
| Radiolabeled Probe | Fluorine-18 ([¹⁸F]) | PET imaging of bacteria in vivo. | A 6-deoxy-6-[¹⁸F]fluoro sugar derivative is taken up by bacterial transporters, allowing for non-invasive imaging of infection sites. | rsc.org |
| Fluorescent Probe | Fluorogenic Dye | Labeling peptidoglycans in live bacteria. | A fluorescent D-amino acid is incorporated into the bacterial cell wall during its synthesis. | bio-techne.com |
| Fluorescent Probe | Fluorophore | Labeling mycobacterial cell envelope. | A fluorescently tagged trehalose (B1683222) analog (containing 6,6'-diamino groups) is selectively incorporated into the mycobacterial cell wall. | bio-techne.com |
Design of Carbohydrate-Based Ligands and Glycomimetics
This compound serves as a scaffold for the rational design of novel carbohydrate-based ligands and glycomimetics. These molecules are engineered to mimic natural carbohydrates and interact with specific biological targets, such as lectins, enzymes, or receptors. Derivatives of methyl-α-D-mannopyranoside have been synthesized and screened for various biological activities, including antibacterial and antifungal properties. researchgate.net
A more advanced strategy in this area is the creation of glycomimetics where key functional groups of the natural sugar are replaced by bioisosteres to enhance properties like binding affinity or metabolic stability. For example, building blocks based on D-mannose have been synthesized where the C-6 carboxylate group of mannuronic acid is replaced with a tetrazole ring. beilstein-journals.org The tetrazole acts as a bioisostere of the carboxylic acid, possessing a similar pKa but offering different hydrogen bonding capabilities. beilstein-journals.org Such building blocks are designed for the synthesis of non-native polysaccharide fragments with potentially novel biological activities. beilstein-journals.org
Material Science Research Applications (Non-Clinical)
The functional groups on this compound also lend themselves to applications in material science, particularly in controlling crystallization processes and in the synthesis of novel biocompatible materials.
Although there is no specific research documenting the use of this compound as a crystal growth modifier, its structure possesses the key features of an effective modifier: multiple hydroxyl groups for hydrogen bonding and a charged amino group for electrostatic interactions with the crystal lattice. These groups could allow the molecule to selectively bind to the surfaces of growing inorganic crystals, such as calcium sulfate (B86663) or lithium carbonate, thereby controlling their size, shape, and phase. cardiff.ac.uknih.gov The chiral nature of the sugar could also potentially induce the formation of chiral crystal morphologies. This application remains a theoretical possibility based on the known effects of similar functionalized organic molecules on crystallization processes.
There is significant interest in developing biocompatible materials for biomedical applications like drug delivery and tissue engineering. mdpi.com Polysaccharides and their derivatives are often used for this purpose due to their inherent biocompatibility and biodegradability. Chitosan, a polymer of glucosamine, is a well-known example.
The functionalization of polymers with specific sugar moieties is a common strategy to enhance biocompatibility and introduce specific biological recognition properties. The mannose moiety of this compound can be recognized by mannose receptors on the surface of certain cells, a property exploited for targeted drug delivery. The amino group provides a convenient handle for covalently attaching the molecule to a polymer backbone to create functionalized hydrogels or nanoparticles. nih.govmdpi.com
A relevant example is the development of 6-amino-6-deoxy-chitosan. This modified biopolymer, which incorporates the same 6-amino-6-deoxy functionalization on each monomer unit, is soluble in water at neutral pH and has been shown to be an effective gene carrier with low cytotoxicity. uct.ac.zanih.gov This demonstrates the potential utility of the 6-amino-sugar structure in creating biocompatible materials with enhanced properties. While this example uses a polymer, it highlights the value of the 6-amino-6-deoxy-sugar structure in the development of advanced biomaterials.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl-α-D-mannopyranoside |
| Concanavalin A |
| 3-amino-3-deoxy-altropyranosides |
| Calcium carbonate |
| Calcium sulfate |
| Lithium carbonate |
| 6-amino-6-deoxy-chitosan |
| Chitosan |
Future Directions in Academic Research
Exploration of Novel Synthetic Routes and Functionalization Strategies
Future research will likely focus on developing more efficient and versatile methods for synthesizing Methyl 6-amino-6-deoxy-D-mannopyranoside and its derivatives. A primary goal is to move beyond traditional multi-step processes, which often require extensive use of protecting groups, towards more streamlined approaches. Strategies such as enzymatic and chemo-enzymatic synthesis are promising for achieving higher yields and stereoselectivity. nih.gov The direct functionalization of unprotected sugars using radical reactions also presents a novel avenue for creating C-glycosylated conjugates. nih.gov
Functionalization of the core scaffold is another critical research direction. Modifying the C-6 amino group and the various hydroxyl groups can generate a diverse library of compounds. These modifications can be tailored to enhance binding to specific biological targets or to introduce probes for imaging. researchgate.net For instance, converting glycals into amino sugars through nitration followed by Michael addition can produce versatile donors for creating complex glycosidic linkages. wikipedia.org
Functionalization Strategies and Applications
| Functionalization Strategy | Potential Application | Key Research Focus |
|---|---|---|
| Acylation of C-6 Amino Group | Modulation of protein-carbohydrate interactions | Exploration of various acyl chains to fine-tune binding specificity and mimic natural ligands. |
| Attachment of Fluorescent Probes | Cellular imaging and tracking | Development of stable and bright fluorescent tags to monitor the compound's localization and interactions in living systems. |
| Conjugation to Nanoparticles | Targeted drug delivery | Designing effective linkers for controlled release and targeted delivery to specific tissues or cells. |
| Introduction of Azide (B81097) Moieties | Bioorthogonal Chemistry | Utilizing the azide group for "click" chemistry reactions to attach a wide range of molecules, such as drugs or imaging agents. wikipedia.org |
Advanced Studies on Glycosidic Linkage Stability and Dynamics
The stability and conformation of the glycosidic bond are fundamental to the biological activity of glycosides. khanacademy.org For this compound, the methyl glycosidic bond dictates the molecule's three-dimensional shape and its presentation to binding partners. Future studies will increasingly rely on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations to probe these characteristics. nih.gov
Advanced NMR techniques can elucidate the conformation of the glycosidic linkage in solution and when bound to a protein. MD simulations, using sophisticated force fields, can provide a dynamic picture of the molecule's flexibility and the energetic landscape of its conformational states. nih.gov Understanding these dynamics is crucial, as the stability of glycosidic bonds can be influenced by factors like pH and the nature of substituents on the sugar ring. ttu.ee Research into stereoselective synthesis methods, such as those that control the formation of 1,2-cis or 1,2-trans linkages, will also be vital for creating analogs with specific conformational properties. nih.govwikipedia.org
Integration with Systems Glycobiology for Network-Level Understanding
Systems glycobiology seeks to understand the complex roles of glycans and their interactions on a network-wide scale. nih.gov Synthetic molecules like this compound are valuable probes for dissecting these intricate biological systems. mdpi.com By introducing this compound into cells, researchers can perturb specific pathways and observe the downstream effects on a global scale using "omics" technologies such as glycomics, proteomics, and transcriptomics.
This approach, a core tenet of synthetic glycobiology, involves using engineered parts—such as glycosyltransferases and sugar donors—to construct novel glycosylation pathways. acs.orgresearchgate.net Cell-free synthetic glycobiology systems, which allow for the in vitro assembly of glycosylation pathways, offer precise control and monitoring, facilitating the rapid design and testing of new glycomolecules and their effects on biological networks. researchgate.net
Development of High-Throughput Screening Methodologies for Interactions
To accelerate the discovery of new binding partners and biological functions for this compound and its derivatives, high-throughput screening (HTS) methods are essential. nih.gov Carbohydrate microarrays, or "glycan chips," are a powerful HTS tool for rapidly assessing the interactions between a library of carbohydrates and various proteins. researchgate.netnih.govacs.org Future work will involve creating more complex and diverse microarrays featuring a wide range of synthetic amino sugars.
These screening platforms enable the quantitative analysis of binding affinities and can be used to identify selective ligands for lectins and other carbohydrate-binding proteins. nih.govacs.org Integrating these HTS technologies with cell-free synthesis systems could create a powerful pipeline for on-demand biosynthesis and screening of novel glycomolecules. researchgate.net
Application of Artificial Intelligence and Machine Learning in Glycomimetic Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming molecular design and data analysis in biology. maastrichtuniversity.nlnih.govresearchgate.net In glycoscience, AI is being applied to analyze complex glycomics data, predict glycosylation sites, and even model glycan functions. nih.govucsd.edu
In the future, these computational tools will be indispensable for designing novel glycomimetics based on the this compound scaffold. ML models can be trained on existing structure-activity relationship data to predict the binding affinity of new derivatives for specific protein targets. This predictive power can guide synthetic efforts, prioritizing compounds with the highest likelihood of success and reducing the time and expense of traditional discovery methods. AI algorithms can also help elucidate complex patterns in large datasets from HTS assays, identifying subtle structure-activity relationships that might be missed by human analysis. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-amino-6-deoxy-D-mannopyranoside, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 6-O-tosyl or 6-bromo precursor with ammonia or azide followed by reduction. For example, substituting 6-O-tosyl-α-D-mannopyranoside with sodium azide in methanol at 65°C for 24 hours yields the 6-azido intermediate, which is reduced to the amine using hydrogenation . Optimizing solvent polarity (e.g., methanol vs. DMF) and temperature (65–80°C) can improve yields from 70% to >90%. Monitoring progress via TLC or CE ensures intermediate purity .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodological Answer : Combine orthogonal techniques:
- NMR : Analyze - and -NMR for characteristic signals (e.g., δ ~2.8–3.2 ppm for C6-NH, absence of tosyl/azide peaks) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M + Na] at m/z 344.16 for CHNO) .
- HPLC : Use hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity ≥95% .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation .
- Handling : Use explosion-proof equipment and avoid static discharge due to azide intermediates .
- Waste Disposal : Neutralize azide byproducts with NaNO/HCl before disposal to prevent explosive hazards .
Advanced Research Questions
Q. How do stereochemical variations (e.g., α/β anomers) impact the biological activity of this compound analogs?
- Methodological Answer : Compare glycosylation outcomes using protecting groups (e.g., benzyl vs. p-nitrobenzoyl) to control anomer formation. For example, benzyl groups at C2 in glycosyl bromides favor α-linkage via non-participating mechanisms, while p-nitrobenzoyl groups may induce β-selectivity through steric effects . Validate via X-ray crystallography (e.g., space group P2 for α-anomer crystals ) and correlate with bioactivity assays (e.g., lectin binding ).
Q. How can conflicting crystallographic and NMR data on conformational dynamics be resolved?
- Methodological Answer : Address discrepancies by:
- Multi-temperature NMR : Track NH proton exchange rates in DO to assess hydrogen bonding stability .
- Molecular Dynamics (MD) Simulations : Compare simulated NOE patterns with experimental data to identify dominant conformers .
- High-Resolution XRD : Refine disorder models in crystal structures (e.g., lattice disorder in orthorhombic C222(1) space groups ).
Q. What strategies optimize glycosidic linkage stability in acidic or enzymatic environments?
- Methodological Answer :
- Protecting Groups : Use acid-labile groups (e.g., isopropylidene) during synthesis to shield the glycosidic bond .
- Enzymatic Assays : Test stability against α-mannosidases using HPLC to monitor hydrolysis rates. Modify the 6-amino group with acetyl or methylcarbamate to reduce enzyme recognition .
Q. How does isotopic labeling (e.g., -C6) enhance structural and metabolic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
